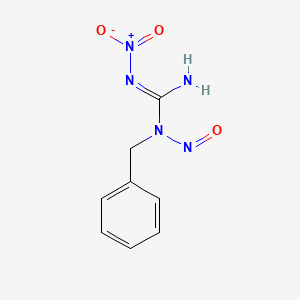
1-benzyl-2-nitro-1-nitrosoguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-nitro-1-nitrosoguanidine is a chemical compound that belongs to the nitroguanidine family It is characterized by the presence of a benzyl group attached to a nitro and nitroso-substituted guanidine moiety
Vorbereitungsmethoden
The synthesis of 1-benzyl-2-nitro-1-nitrosoguanidine typically involves the nitration and nitrosation of guanidine derivatives. One common method includes the reaction of benzylguanidine with nitric acid and nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, and the product is isolated through crystallization or extraction techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-Benzyl-2-nitro-1-nitrosoguanidine undergoes various chemical reactions, including:
Reduction: This compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Oxidation: Oxidative reactions can further modify the compound, potentially leading to the formation of nitroso or nitro derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives.
Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-nitro-1-nitrosoguanidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound has been studied for its potential mutagenic and carcinogenic properties.
Medicine: While not commonly used as a drug, its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 1-benzyl-2-nitro-1-nitrosoguanidine involves its interaction with biological molecules, primarily through the formation of reactive intermediates. The nitro and nitroso groups can undergo redox reactions, generating reactive oxygen species (ROS) and other electrophilic species. These reactive intermediates can cause DNA damage, leading to mutagenesis and cytotoxicity . The compound’s ability to generate ROS and interact with cellular components makes it a valuable tool in studying oxidative stress and related biological processes.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2-nitro-1-nitrosoguanidine can be compared with other nitroguanidine derivatives, such as:
1-Methyl-3-nitro-1-nitrosoguanidine: Similar in structure but with a methyl group instead of a benzyl group.
1-Hexyl-2-nitro-1-nitrosoguanidine: Contains a hexyl group, offering different solubility and reactivity properties.
Nitroguanidine: The parent compound, used extensively in explosives and propellants due to its high energy content.
The uniqueness of this compound lies in its benzyl group, which imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
5461-82-5 |
|---|---|
Molekularformel |
C8H9N5O3 |
Molekulargewicht |
223.19 g/mol |
IUPAC-Name |
1-benzyl-2-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/C8H9N5O3/c9-8(10-13(15)16)12(11-14)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) |
InChI-Schlüssel |
SMYKVVLMBLTJKU-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN(/C(=N/[N+](=O)[O-])/N)N=O |
Kanonische SMILES |
C1=CC=C(C=C1)CN(C(=N[N+](=O)[O-])N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane](/img/structure/B14728223.png)

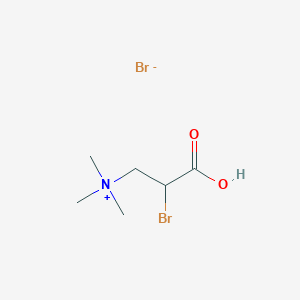

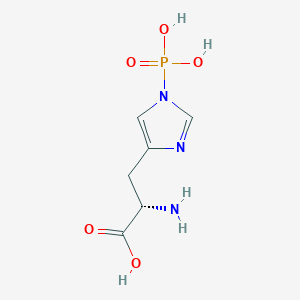
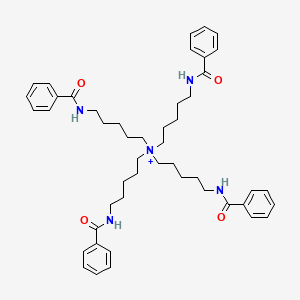
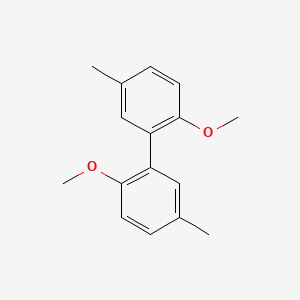
![Propanedinitrile, [(dimethylamino)phenylmethylene]-](/img/structure/B14728265.png)
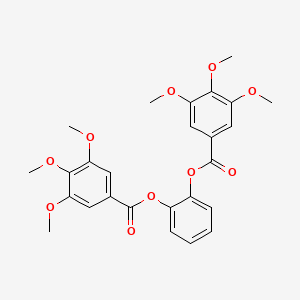
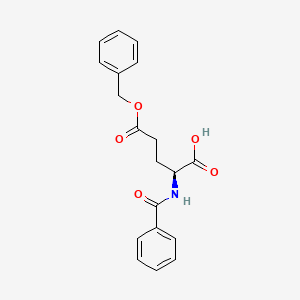
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)
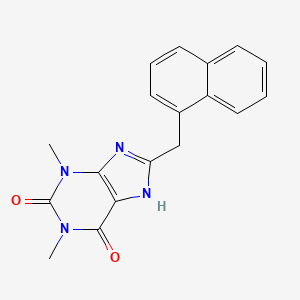
![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)
